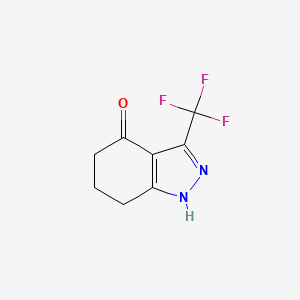
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The trifluoromethyl group attached to the indazole ring enhances its chemical stability and biological activity, making it a compound of interest in medicinal chemistry and pharmaceutical research .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-trifluoromethylphenylhydrazine with cyclohexanone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
化学反应分析
Types of Reactions
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydro or tetrahydro forms of the compound .
科学研究应用
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one has several scientific research applications:
作用机制
The mechanism of action of 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to target proteins, leading to inhibition or modulation of their activity. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation . The compound’s ability to interact with DNA and proteins also contributes to its anticancer and antimicrobial properties .
相似化合物的比较
Similar Compounds
3-Phenyl-1,5,6,7-tetrahydroindazol-4-one: Similar structure but with a phenyl group instead of a trifluoromethyl group.
3-Chloro-1,5,6,7-tetrahydroindazol-4-one: Contains a chloro group instead of a trifluoromethyl group.
3-Methyl-1,5,6,7-tetrahydroindazol-4-one: Features a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in 3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one imparts unique properties such as increased chemical stability, enhanced biological activity, and improved pharmacokinetic profiles compared to its analogs. This makes it a valuable compound in drug discovery and development .
生物活性
3-Trifluoromethyl-1,5,6,7-tetrahydroindazol-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a detailed exploration of its biological activity, including mechanisms of action, antiproliferative effects, and relevant case studies.
The compound primarily exhibits Hsp90 (Heat Shock Protein 90) inhibitory activity , which is crucial in cancer therapy. Hsp90 is a molecular chaperone that stabilizes various oncogenic proteins. By inhibiting Hsp90, this compound disrupts the function of these proteins, leading to reduced tumor growth and increased apoptosis in cancer cells .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound across various studies:
Case Study 1: Antiproliferative Activity in PDAC
In a preclinical model studying pancreatic ductal adenocarcinoma (PDAC), this compound demonstrated significant antiproliferative effects with an IC50 value of 9.28 µM. This study highlighted the compound's ability to inhibit Hsp90's ATPase activity, leading to the degradation of client proteins essential for tumor survival .
Case Study 2: Effects on Breast Cancer Cells
Another study evaluated the compound's effects on breast cancer cell lines MDA-MB-231 and MCF-7. The results showed that the compound had an IC50 range between 19.9 and 75.3 µM, indicating its potential as a therapeutic agent against breast cancer by selectively targeting malignant cells while sparing normal mesenchymal stem cells .
Case Study 3: Colon Cancer Apoptosis Induction
Research involving HT-29 colon cancer cells revealed that treatment with the compound at an IC50 of 8.18 µM led to apoptosis through mitochondrial pathways. The study reported significant changes in apoptotic markers such as increased expression of Bax and decreased expression of Bcl2 .
属性
CAS 编号 |
1246307-17-4 |
|---|---|
分子式 |
C8H7F3N2O |
分子量 |
204.15 g/mol |
IUPAC 名称 |
3-(trifluoromethyl)-1,5,6,7-tetrahydroindazol-4-one |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)7-6-4(12-13-7)2-1-3-5(6)14/h1-3H2,(H,12,13) |
InChI 键 |
KKGUPZWNKYZPNV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C(=O)C1)C(=NN2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















